molecular formula C17H20N2O5 B3032793 Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate CAS No. 52117-01-8

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate

Cat. No.: B3032793
CAS No.: 52117-01-8
M. Wt: 332.4 g/mol
InChI Key: IRNOEVZEDDUUJZ-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate is a malonate ester derivative featuring a 4-cyanobenzyl substituent and an acetamido group at the central carbon of the malonate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure enables diverse reactivity, including nucleophilic substitution at the benzyl position, ester hydrolysis, and functional group transformations (e.g., reduction of cyano groups).

The 4-cyano group confers strong electron-withdrawing properties, influencing both reactivity and physicochemical characteristics. Its molecular weight (estimated ~313.3 g/mol based on analogs) and solubility profile (moderate polarity due to ester and cyano groups) make it suitable for solution-phase reactions in polar aprotic solvents like DMF or acetonitrile .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(4-cyanophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-23-15(21)17(19-12(3)20,16(22)24-5-2)10-13-6-8-14(11-18)9-7-13/h6-9H,4-5,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNOEVZEDDUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348687
Record name propanedioic acid, (acetylamino)[(4-cyanophenyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-01-8
Record name propanedioic acid, (acetylamino)[(4-cyanophenyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Diethyl Acetamidomalonate

The acetamido group is introduced through a reductive acylation process. As detailed in CN104610082A, diethyl malonate reacts with sodium nitrite and acetic acid at 0–5°C to form nitroso-diethyl malonate, which undergoes reductive acylation with zinc powder in acetic acid and acetic anhydride. This method achieves a yield of 82.1–84.8% after recrystallization, with purity exceeding 99% by HPLC. Critical parameters include:

  • Temperature control : Maintaining 35–45°C during nitrosation prevents side reactions.
  • Catalyst selection : Zinc powder facilitates efficient reduction, while acetic anhydride ensures acetylation.

Alkylation with 4-Cyanobenzyl Bromide

The 4-cyanobenzyl group is introduced via nucleophilic alkylation of diethyl acetamidomalonate. Adapted from Ragulin et al., this step employs ω-bromoalkylnitriles (e.g., 4-cyanobenzyl bromide) with potassium carbonate and tetrabutylammonium bromide in tetrahydrofuran (THF) under reflux. The phase-transfer catalyst enhances reactivity by solubilizing ionic species, achieving an 83% yield.

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency

Successful alkylation depends on the electrophilicity of the benzyl bromide and the malonate’s nucleophilicity. The 4-cyano group withdraws electrons, increasing the benzyl bromide’s reactivity. However, steric hindrance from the malonate’s acetamido group necessitates prolonged reaction times (13–18 hours). Key optimizations include:

  • Solvent choice : THF outperforms dichloromethane or toluene due to its polarity and boiling point (66°C), which aligns with reflux requirements.
  • Base selection : Finely dispersed K₂CO₃ provides consistent deprotonation without saponification risks.

Reductive Acylation Dynamics

The zinc-mediated reductive acylation in CN104610082A proceeds via a single-electron transfer mechanism. Zinc reduces the nitroso group to an amine, which subsequently reacts with acetic anhydride to form the acetamido moiety. Excess acetic acid prevents over-reduction, while recrystallization in purified water removes zinc acetate byproducts.

Comparative Analysis of Methodologies

The table below contrasts two dominant approaches for synthesizing this compound:

Parameter Alkylation of Diethyl Acetamidomalonate Integrated Synthesis
Starting Material Diethyl acetamidomalonate Diethyl malonate
Key Reagents 4-Cyanobenzyl bromide, K₂CO₃, TBAB NaNO₂, Zn, Ac₂O, AcOH
Reaction Time 13–18 hours 12–15 hours (nitrosation)
Yield 83% 82.1–84.8%
Purity (HPLC) Not reported >99%
Advantages Modular; adaptable to other benzyl derivatives Single-pot for acetamido core
Challenges Steric hindrance limits scalability Requires strict temperature control

Scalability and Industrial Considerations

Cost-Efficiency

The alkylation route is cost-effective for small-scale synthesis, with THF and K₂CO₃ being inexpensive. However, tetrabutylammonium bromide adds reagent costs. In contrast, the integrated method requires zinc and acetic anhydride in larger quantities, increasing material expenses but offering higher purity.

Environmental Impact

Both methods generate sodium acetate (nitrosation byproduct) and zinc acetate, necessitating wastewater treatment. THF recovery via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted malonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate serves as an important intermediate in the synthesis of more complex organic molecules. Its multi-step synthesis allows for the preservation of functional groups, making it a valuable building block in the development of pharmaceuticals and other organic compounds. The compound's reactivity can be exploited in various chemical reactions, including:

  • Condensation Reactions : It can participate in condensation reactions to form larger, more complex molecules.
  • Functionalization : The acetamido and cyano groups allow for further functionalization, enabling the introduction of additional chemical functionalities.

Medicinal Chemistry

The compound's structural complexity and functional groups make it a candidate for drug development. Research indicates that this compound may interact with biological macromolecules, which can lead to insights into drug design and development. Potential applications include:

  • Enzyme Inhibition : Studies on similar compounds suggest that this malonate derivative could inhibit specific enzymes, making it relevant in designing inhibitors for therapeutic targets.
  • Drug Delivery Systems : Its properties may allow it to be utilized in developing drug delivery systems that enhance the bioavailability of therapeutic agents.

Interaction Studies

Research focusing on the interaction of this compound with biological systems is crucial for understanding its potential pharmacological effects. These studies typically investigate:

  • Binding Affinity : Determining how well the compound binds to target proteins or receptors.
  • Biological Pathways : Understanding how it may influence various biological pathways or cellular processes.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanobenzyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Diethyl 2-Acetamido-2-(Substituted Benzyl)malonate Derivatives

Compound Name Substituent Key Properties/Applications Reference
Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate 4-Cyanobenzyl Electron-withdrawing CN group; synthetic intermediate -
Diethyl 2-acetamido-2-(4-nitrobenzyl)malonate (7) 4-Nitrobenzyl Precursor to amine derivatives via nitro reduction; used in S1P1 receptor agonist synthesis
Diethyl 2-acetamido-2-(3-fluoro-4-nitrobenzyl)malonate (3S) 3-Fluoro-4-nitrobenzyl Dual electron-withdrawing groups; intermediate for fluorinated amino acids
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate 4-Octylphenethyl Bulky lipophilic group; key intermediate in Fingolimod synthesis
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate 2-Cyanoethyl Aliphatic cyano group; distinct steric/electronic profile

Key Observations:

Electronic Effects: The 4-cyanobenzyl group (target compound) and 4-nitrobenzyl (compound 7) both exhibit strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or coupling reactions. However, the cyano group is less prone to redox transformations compared to nitro groups, which are readily reduced to amines (e.g., compound 8 in ) . Fluorinated analogs (e.g., 3S in ) combine steric and electronic modulation, improving metabolic stability in drug candidates .

Steric and Lipophilic Profiles: Bulky substituents like 4-octylphenethyl () increase lipophilicity, favoring membrane permeability in pharmaceuticals such as Fingolimod. In contrast, the 4-cyanobenzyl group balances moderate hydrophobicity with polarity, making it versatile for diverse reaction conditions . Aliphatic cyanoethyl derivatives () lack aromaticity, reducing π-π stacking interactions but enabling conformational flexibility .

Synthetic Utility: Nitro-substituted analogs serve as precursors to amines (e.g., ), while the 4-cyanobenzyl group may act as a terminal functional group or undergo hydrolysis to carboxylates. Halogenated derivatives (e.g., 4-iodo-2-fluorobenzyl in ) enable cross-coupling reactions (e.g., Suzuki), expanding access to boron-containing amino acids .

Reactivity and Stability

Table 2: Comparative Reactivity of Malonate Derivatives

Compound Stability Concerns Key Reactions
Diethyl 4-cyanobenzyl analog Hydrolysis of CN to COOH under strong acid/base Nucleophilic substitution, ester hydrolysis
Diethyl 4-nitrobenzyl analog (7) Nitro reduction to amine (Fe, H2) Amide coupling, reductive amination
Diethyl 3-fluoro-4-nitrobenzyl analog (3S) Acid-sensitive esters Hydrolysis to amino acids (HCl reflux)
Diethyl 4-octylphenethyl analog Steric hindrance in cyclization Intramolecular cyclization to tetralones

Notable Findings:

  • The 4-cyanobenzyl derivative’s cyano group is stable under mild conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, analogous to the hydrolysis of 2-cyanoethyl malonates ().
  • Nitro groups (compound 7) are more reactive, enabling sequential transformations (e.g., reduction to amines followed by amide coupling) .
  • Bulky substituents (e.g., 4-octylphenethyl) hinder cyclization reactions, favoring alternative pathways like oxazole formation ().

Biological Activity

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate is a compound that has garnered attention for its potential biological activities, including antimicrobial and antitumor effects. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C17H20N2O5
  • CAS Number : 52117-01-8
  • IUPAC Name : this compound

The compound features a malonate backbone with an acetamido group and a 4-cyanobenzyl substituent, which contributes to its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that some malonate derivatives, including this compound, exhibit promising antimicrobial activity . The compound has been evaluated against various bacterial strains, showing potential effectiveness as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound can be summarized in the following table:

Bacterial Strain MIC (μM)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These MIC values suggest that the compound may be effective against common pathogens, although further studies are needed to confirm its clinical relevance.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity . Preliminary findings indicate that this compound may inhibit the proliferation of various cancer cell lines through mechanisms that remain to be fully elucidated.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were approximately 15 μM for MCF-7 and 20 μM for A549 cells.
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, although the specific signaling pathways involved are yet to be identified.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to control groups. The results suggest a potential therapeutic role in cancer treatment.

Q & A

Q. What are the established synthetic routes for Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate, and how is its purity validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, derivatives with bromodifluoromethoxy or sulfonyl groups are prepared by reacting precursors (e.g., 15–18 in ) with diethyl acetamidomalonate in acetonitrile (ACN) using K2_2CO3_3/KI as base catalysts. Purification involves silica gel chromatography (petroleum ether/ethyl acetate gradients) or reverse-phase chromatography. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent integration and stereochemistry (e.g., δ 1.16 ppm for ethyl groups in 17a , ).
  • Mass Spectrometry (MS): CI-MS detects molecular ions (e.g., m/z 433 for 16b , ).
  • Chromatography: HPLC or TLC ensures purity (>95%) .

Q. How is this compound utilized in the Claisen condensation or malonic ester synthesis?

Methodological Answer: In Claisen condensation, the compound acts as a β-ketoester precursor. Its enolate ion undergoes nucleophilic attack on electrophiles (e.g., alkyl halides), forming new C–C bonds. Post-alkylation, decarboxylation (via acid/base hydrolysis) yields α-substituted carboxylic acids. Key steps include:

  • Enolate Generation: Using bases like NaOEt or LDA in anhydrous THF.
  • Electrophile Selection: Alkyl halides or aryl iodides (e.g., CuI/2-picolinic acid catalysis for arylations, ).
  • Workup: Acid quenching followed by extraction and recrystallization .

Advanced Research Questions

Q. What mechanistic insights have pulsed EPR provided into radical addition reactions involving malonate derivatives?

Methodological Answer: Pulsed EPR studies ( ) reveal that radicals generated via photolysis (e.g., from diethyl fumarate/maleate) add to malonate double bonds, forming adducts with identical structures despite geometric isomerism. Rate constants (kk) are determined via Stern-Volmer analysis of spin-echo decay:

  • deF (diethyl fumarate): Higher kk values than diethyl maleate (deM), correlating with polymerization efficiency.
  • Thermodynamic Factors: Enthalpy (exothermicity) and polar effects (electron-withdrawing groups) govern reactivity.
    Data Table:
Substratekk (×103^3 s1^{-1})Polymerization Efficiency
deF2.5 ± 0.3High
deM1.1 ± 0.2Moderate

Q. How does enantioselective decarboxylative protonation (EDP) of malonates enhance synthetic utility?

Methodological Answer: Aryl/alkenyl malonate decarboxylase (AMDase) catalyzes EDP of α-hydroxymalonates to chiral α-hydroxycarboxylic acids ( ). Engineered AMDase variants improve enantioselectivity (>99% ee) and substrate scope (heteroaromatic malonates). Key parameters:

  • Substrate Design: Electron-deficient aromatic rings enhance decarboxylation rates.
  • Kinetic Analysis: KmK_m and kcatk_{cat} vary with substituent steric/electronic effects.
  • Applications: Synthesis of pharmaceutical intermediates (e.g., chiral NSAID precursors) .

Q. What role do computational models play in predicting reaction pathways for malonate derivatives?

Methodological Answer: Density Functional Theory (DFT) simulations map transition states and intermediates. For example:

  • Copper-Catalyzed α-Arylation: Computations reveal Cu(I)/Cu(III) cycles, with 2-picolinic acid stabilizing intermediates ().
  • ERRβ Binding: Molecular docking identifies hydrophobic pockets and H-bond interactions (4-cyanobenzyl group in ).
    Tools: Gaussian 09 for energy minimization; AutoDock Vina for protein-ligand docking .

Q. How are ternary surface complexes (e.g., Pb-malonate-hematite) characterized in environmental systems?

Methodological Answer: Extended X-ray Absorption Fine Structure (EXAFS) and Attenuated Total Reflectance FTIR (ATR-FTIR) analyze sorption mechanisms ( ):

  • EXAFS: Identifies Pb–C (2.98–3.14 Å) and Pb–Fe bonds, confirming bridging complexes.
  • FTIR: Shifts in ν(COO^-) bands indicate inner-sphere coordination.
    Applications: Soil remediation and pollutant immobilization .

Data Contradictions and Mitigation

  • Reaction Efficiency: CuI/2-picolinic acid enables room-temperature arylations (), whereas traditional methods require heating. Researchers must optimize catalysts and solvents for specific substrates.
  • Safety Profiling: Diethyl malonate’s toxicity is inferred via analogs (dimethyl malonate/glutarate) due to limited direct data (). Parallel assays (e.g., Ames test) are recommended for novel derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate
Reactant of Route 2
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Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate

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